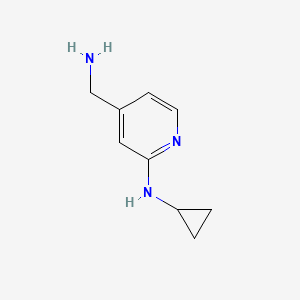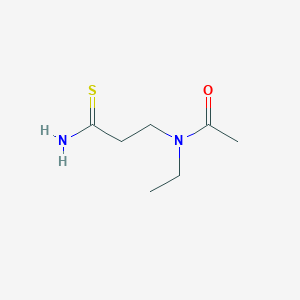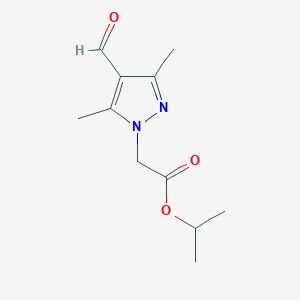
4-(aminomethyl)-N-cyclopropylpyridin-2-amine
Vue d'ensemble
Description
“4-(aminomethyl)-N-cyclopropylpyridin-2-amine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “4-(aminomethyl)-N-cyclopropylpyridin-2-amine” would consist of a pyridine ring with an aminomethyl (–CH2NH2) group and a cyclopropyl group attached. The exact structure would depend on the positions of these groups on the pyridine ring .
Chemical Reactions Analysis
As a pyridine derivative, “4-(aminomethyl)-N-cyclopropylpyridin-2-amine” would be expected to undergo reactions similar to other pyridine compounds. This could include electrophilic substitution, nucleophilic substitution, and metalation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(aminomethyl)-N-cyclopropylpyridin-2-amine” would depend on its exact structure. As a pyridine derivative, it would likely be a polar compound and could potentially form hydrogen bonds .
Applications De Recherche Scientifique
Copper-Catalyzed Amination of Aryl Halides
Copper catalysis facilitates the amination of aryl halides, such as bromopyridine, into aminopyridines with high yield and under mild conditions. This process exemplifies the application of 4-(aminomethyl)-N-cyclopropylpyridin-2-amine in synthesizing complex amines and highlights the efficiency of copper catalysis in organic synthesis (Lang et al., 2001).
Synthesis of Cyano-2-aminopyridine Derivatives
Another important application is the solventless synthesis of cyano-2-aminopyridine derivatives from enaminonitriles and primary amines under microwave irradiation. This method demonstrates a rapid and efficient approach to synthesizing 4-(aminomethyl)-N-cyclopropylpyridin-2-amine derivatives, which are valuable for various chemical industries (Villemin et al., 2013).
Carbonylative Cyclization of Amines
The compound is also relevant in palladium-catalyzed carbonylative cyclization of amines, showcasing its utility in late-stage diversification of amino acids and peptides. This process facilitates the synthesis of gamma-lactams, expanding the toolbox for synthesizing complex organic molecules and illustrating the compound's versatility in organic synthesis (Hernando et al., 2016).
Complexation with Metal Ions
Tosylated 4-aminopyridine derivatives, akin to 4-(aminomethyl)-N-cyclopropylpyridin-2-amine, exhibit potential in forming complexes with metal ions such as Ni(II) and Fe(II). These complexes have implications in catalysis and pharmaceutical industries, highlighting the compound's importance in inorganic chemistry and material science (Orie et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-N-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBPCIAHMXDUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-cyclopropylpyridin-2-amine | |
CAS RN |
1247702-69-7 | |
| Record name | 4-(aminomethyl)-N-cyclopropylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)

![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)


![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)
![[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine](/img/structure/B1527269.png)
![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)



![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)

